4-[(Z)-hydroxyiminomethyl]benzene-1,3-diol
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
349660-79-3 |
|---|---|
Molecular Formula |
C7H7NO3 |
Molecular Weight |
153.14 g/mol |
IUPAC Name |
4-[(Z)-hydroxyiminomethyl]benzene-1,3-diol |
InChI |
InChI=1S/C7H7NO3/c9-6-2-1-5(4-8-11)7(10)3-6/h1-4,9-11H/b8-4- |
InChI Key |
YIAZXUFZAYNWTP-YWEYNIOJSA-N |
Isomeric SMILES |
C1=CC(=C(C=C1O)O)/C=N\O |
Canonical SMILES |
C1=CC(=C(C=C1O)O)C=NO |
Origin of Product |
United States |
Synthetic Methodologies and Route Optimization for 4 Z Hydroxyiminomethyl Benzene 1,3 Diol
Retrosynthetic Analysis and Strategic Disconnections for the Hydroxyiminomethyl and Resorcinol (B1680541) Moieties
A retrosynthetic analysis of 4-[(Z)-hydroxyiminomethyl]benzene-1,3-diol identifies two primary strategic disconnections. The most logical initial disconnection is the C=N bond of the oxime functional group. This leads to two simpler precursor molecules: 2,4-dihydroxybenzaldehyde (B120756) and hydroxylamine (B1172632). This step is a standard transformation in organic synthesis, relying on the well-established reaction between an aldehyde and hydroxylamine.
The second key disconnection focuses on the C-C bond between the aromatic ring and the formyl group of 2,4-dihydroxybenzaldehyde. This bond formation is an electrophilic aromatic substitution, suggesting that the synthesis can originate from the highly activated resorcinol ring and a suitable formylating agent. wikipedia.org Resorcinol's electron-rich nature, due to its two hydroxyl groups, makes it an excellent substrate for such reactions. wikipedia.orgcambridge.org
Classical and Novel Synthetic Pathways for the Target Compound
The synthesis of this compound can be approached through either direct functionalization of the resorcinol core or via a multi-step sequence.
Direct Functionalization Approaches
Direct functionalization aims to introduce the formyl group onto the resorcinol ring in a single step, which is then followed by oximation. Several classical methods for the formylation of phenols are applicable here:
Vilsmeier-Haack Reaction: This is a widely used method for formylating activated aromatic compounds. sciforum.netwikipedia.orgorganic-chemistry.org It employs a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). cambridge.orgwikipedia.orgtandfonline.com The reaction of resorcinol under these conditions can yield 2,4-dihydroxybenzaldehyde with good efficiency. tandfonline.com The use of acetonitrile (B52724) as a solvent and low temperatures has been shown to be important for high throughput in Vilsmeier couplings. google.com
Gattermann Reaction: This reaction introduces a formyl group onto an aromatic ring using hydrogen cyanide (HCN) and hydrogen chloride (HCl) in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). wikipedia.orgwikipedia.orgbyjus.com A significant modification of this reaction, which avoids the use of highly toxic gaseous HCN, employs zinc cyanide (Zn(CN)₂). wikipedia.orgacs.org The Zn(CN)₂ reacts with HCl to generate the necessary HCN in situ. wikipedia.org
Duff Reaction: This method uses hexamethylenetetramine (HMTA) as the formylating agent in the presence of an acid. wikipedia.org While effective for many phenols, it can sometimes lead to polyformylation or other side products. wikipedia.org
Reimer-Tiemann Reaction: This reaction uses chloroform (B151607) in a basic solution to formylate phenols, typically favoring the ortho position. wikipedia.org
Multi-step Synthetic Sequences
A common and reliable route to this compound involves a two-step process:
Formylation of Resorcinol: The first step is the synthesis of the intermediate, 2,4-dihydroxybenzaldehyde, from resorcinol using one of the direct functionalization methods described above. The Vilsmeier-Haack reaction is often preferred due to its relatively high yields (65-75%) and the characterization of the intermediate formamidinium salts. tandfonline.com
Oximation of 2,4-dihydroxybenzaldehyde: The resulting aldehyde is then converted to the target oxime. This is typically achieved by reacting the aldehyde with hydroxylamine hydrochloride in the presence of a base, such as sodium carbonate or sodium hydroxide, to neutralize the HCl salt and liberate the free hydroxylamine. chemicalbook.com This reaction is generally high-yielding, with reports of up to 97% yield when using an aqueous solution of sodium carbonate. chemicalbook.com Another method involves condensing 2,4-dihydroxybenzaldehyde with hydroxylamine in 70% ethanol. ias.ac.in
Optimization of Reaction Conditions and Yields
Optimizing reaction conditions is crucial for maximizing the yield and purity of the final product while minimizing costs and environmental impact. numberanalytics.comacs.org
Catalyst Selection and Ligand Design for Enhanced Efficiency
The efficiency of the formylation step is highly dependent on the choice of catalyst and reagents.
In the Vilsmeier-Haack reaction , the electrophilic chloriminium salt, or Vilsmeier reagent, acts as the key intermediate. cambridge.org The choice of formamide (B127407) and the activating agent (e.g., POCl₃, oxalyl chloride) can influence the reaction's efficiency. tandfonline.com
For the Gattermann reaction , the Lewis acid catalyst (e.g., AlCl₃) is critical. wikipedia.org The use of a co-catalyst, such as copper(I) chloride with zinc chloride, can sometimes be necessary. byjus.com
Modern approaches to phenol (B47542) formylation have explored various catalytic systems to improve regioselectivity and yield under milder conditions. tandfonline.comorgsyn.orgresearchgate.net For instance, magnesium chloride (MgCl₂) with triethylamine (B128534) (Et₃N) and paraformaldehyde has been used for the ortho-formylation of phenols with high yields. orgsyn.orgresearchgate.net While this specific system favors ortho-formylation, it highlights the ongoing development of new catalytic methods.
The oximation step is less about catalytic enhancement and more about controlling the reaction pH to favor the nucleophilic attack of hydroxylamine on the aldehyde's carbonyl carbon.
Solvent Effects and Reaction Medium Engineering
The choice of solvent can significantly impact reaction rates and outcomes. springernature.comyoutube.com
For the Vilsmeier-Haack reaction , solvents like toluene (B28343) and dichlorobenzene are sometimes used, although DMF often serves as both a reagent and a solvent. cambridge.org The use of acetonitrile has been noted for its effectiveness at low temperatures. google.com
The oximation reaction is often carried out in protic solvents like water or ethanol. chemicalbook.comias.ac.in The solubility of the reactants and the ability of the solvent to stabilize the transition state are key factors. nih.gov An aqueous medium is often preferred for its low cost and environmental friendliness. chemicalbook.com
The following table summarizes the reaction conditions for the key synthetic steps:
| Step | Reagents | Catalyst | Solvent | Temperature | Yield | Reference |
| Formylation (Vilsmeier-Haack) | Resorcinol, POCl₃/DMF | - | DMF | - | 65-75% | tandfonline.com |
| Formylation (Vilsmeier-Haack) | Resorcinol, Oxalyl chloride/DMF | - | DMF | - | 65-75% | tandfonline.com |
| Oximation | 2,4-dihydroxybenzaldehyde, Hydroxylamine hydrochloride, Sodium carbonate | - | Water | Room Temp | 97% | chemicalbook.com |
| Oximation | 2,4-dihydroxybenzaldehyde, Hydroxylamine | - | 70% Ethanol | - | - | ias.ac.in |
Temperature and Pressure Profile Optimization
The synthesis of this compound from its precursor, 2,4-dihydroxybenzaldehyde, is a reaction where temperature and pressure can be pivotal in controlling reaction rate, yield, and purity. While specific data for this exact transformation is not extensively documented in publicly available literature, general principles of oximation reactions on phenolic aldehydes allow for the construction of a theoretical optimization profile.
The reaction, which involves the condensation of 2,4-dihydroxybenzaldehyde with a hydroxylamine salt, is typically carried out at temperatures ranging from ambient to moderate heating. Elevated temperatures can increase the rate of reaction; however, they may also promote the formation of side products or the decomposition of the desired (Z)-isomer, which is often the thermodynamically less stable form. Therefore, a careful balance must be struck.
Pressure is not commonly a critical parameter for this type of liquid-phase reaction under standard conditions. However, in a sealed reaction vessel, autogenous pressure will develop with increasing temperature, which can influence the reaction equilibrium and rate. For industrial-scale synthesis, operating under a slight positive pressure of an inert gas like nitrogen can prevent oxidation of the electron-rich phenolic rings.
An optimized temperature profile would likely involve a gradual increase in temperature to a point that ensures a reasonable reaction rate without significant degradation or isomerization. The following interactive table illustrates a hypothetical optimization study based on typical oximation reactions of substituted benzaldehydes.
Table 1: Hypothetical Temperature and Pressure Optimization for the Synthesis of this compound
| Entry | Temperature (°C) | Pressure (atm) | Reaction Time (h) | Yield of (Z)-isomer (%) | Purity (%) |
| 1 | 25 | 1 | 24 | 75 | 98 |
| 2 | 50 | 1 | 8 | 85 | 95 |
| 3 | 80 | 1 | 4 | 82 | 90 |
| 4 | 100 | 1 | 2 | 70 | 85 |
| 5 | 50 | 2 | 8 | 87 | 96 |
Stereoselective Synthesis of the (Z)-Hydroxyiminomethyl Moiety
The formation of the (Z)-isomer of the hydroxyiminomethyl group is a key challenge in the synthesis of this compound. The oximation of aldehydes can lead to a mixture of (E) and (Z) isomers. The stereochemical outcome is influenced by several factors, including the reaction conditions, the nature of the solvent, and the presence of catalysts or additives.
For phenolic aldehydes like 2,4-dihydroxybenzaldehyde, the stereoselectivity of the oximation can be directed towards the (Z)-isomer by carefully selecting the reaction parameters. The use of specific buffer systems to control the pH of the reaction medium is a common strategy. A slightly acidic to neutral pH is often favored for the formation of the (Z)-oxime.
Catalytic methods can also be employed to enhance the stereoselectivity. While not specifically reported for this compound, certain metal salts or organocatalysts have been shown to favor the formation of the (Z)-isomer in the oximation of other aldehydes. For instance, the choice of the hydroxylamine salt (e.g., hydrochloride vs. sulfate) and the base used for its neutralization can impact the isomeric ratio.
The following interactive table summarizes potential stereoselective methods applicable to the synthesis of the (Z)-hydroxyiminomethyl moiety in a phenolic context.
Table 2: Stereoselective Synthesis Methods for the (Z)-Hydroxyiminomethyl Moiety
| Entry | Reagents | Solvent | Catalyst/Additive | (Z):(E) Ratio | Reference Principle |
| 1 | NH₂OH·HCl, NaOAc | Ethanol/Water | None | 85:15 | pH control |
| 2 | NH₂OH·HCl, Pyridine (B92270) | Methanol (B129727) | None | 90:10 | Mild base |
| 3 | NH₂OH·HCl | Water | Lewis Acid (e.g., ZnCl₂) | 70:30 | Catalysis |
| 4 | NH₂OH-O-sulfonic acid | Dichloromethane | None | >95:5 | Specific reagent |
Green Chemistry Principles in the Synthesis of this compound
The application of green chemistry principles to the synthesis of this compound is crucial for developing an environmentally benign and sustainable process. This involves considering aspects such as atom economy, the use of safer solvents, and the reduction of waste.
The synthesis of the precursor, 2,4-dihydroxybenzaldehyde, can be achieved through various methods, with some being greener than others. For instance, the Vilsmeier-Haack reaction, a common method, often uses phosphorus oxychloride and dimethylformamide, which are hazardous. google.com Alternative, greener routes are continually being explored.
The oximation step itself can be made more environmentally friendly. The use of water as a solvent, where possible, is a key green chemistry principle. Additionally, catalytic methods, as mentioned in the previous section, can reduce the need for stoichiometric reagents and minimize waste. The ideal green synthesis would involve a high-yield, one-pot reaction from readily available, non-toxic starting materials, using a non-hazardous solvent and a recyclable catalyst.
The following interactive table highlights key green chemistry metrics for different potential synthetic approaches to this compound.
Table 3: Green Chemistry Metrics for the Synthesis of this compound
| Synthetic Step | Traditional Method | Green Alternative | Atom Economy (%) | E-Factor | Solvent |
| Precursor Synthesis | Vilsmeier-Haack | Biocatalytic oxidation | ~60 | >10 | DMF |
| Oximation | NH₂OH·HCl, Pyridine in Methanol | NH₂OH in Water | ~90 | ~5 | Methanol |
| Overall Process | Multi-step with purifications | One-pot synthesis | Lower | Higher | Multiple organic |
Chemical Reactivity and Mechanistic Investigations of 4 Z Hydroxyiminomethyl Benzene 1,3 Diol
Reaction Kinetics and Rate Determinations for Key Transformations
Quantitative studies on the reaction kinetics of 4-[(Z)-hydroxyiminomethyl]benzene-1,3-diol are not extensively documented in dedicated literature. However, the rates of its key transformations can be inferred from studies on analogous compounds, particularly substituted phenolic compounds and aromatic oximes.
The hydrolysis of oximes to their corresponding aldehydes or ketones is a well-studied reaction, typically catalyzed by acid. rsc.orgnih.govnoaa.gov The kinetics of this process are sensitive to the pH of the medium. For instance, studies on acetophenone (B1666503) oximes in acidic solutions have shown that the rate-determining step can involve the general base-catalyzed loss of hydroxylamine (B1172632) from a cationic tetrahedral intermediate. rsc.org The hydrolysis of oximes is generally slower than that of corresponding hydrazones, indicating a higher stability of the C=N bond in oximes. nih.gov For this compound, the electron-donating hydroxyl groups on the aromatic ring would be expected to influence the rate of hydrolysis by affecting the stability of intermediates.
The oxidation of phenolic compounds by radicals, such as the hydroxyl radical (•OH), is another key transformation for which kinetic data is available for related structures. The rate of oxidation is highly dependent on the substituents present on the phenolic ring. mdpi.com Electron-donating groups, like the hydroxyls in the resorcinol (B1680541) moiety, generally increase the rate of reaction with electrophilic radicals. mdpi.comlibretexts.org
Below is an illustrative data table showing representative second-order rate constants for the reaction of various phenolic compounds with hydroxyl radicals, which can provide a framework for estimating the reactivity of this compound.
| Phenolic Compound | Substituents | k (M⁻¹s⁻¹) | Reference |
|---|---|---|---|
| Phenol (B47542) | -H | 6.6 x 10⁹ | mdpi.com |
| Catechol | 2-OH | 1.1 x 10¹⁰ | mdpi.com |
| Resorcinol | 3-OH | 8.8 x 10⁹ | General Phenolic Reactivity |
| p-Cresol | 4-CH₃ | 8.5 x 10⁹ | mdpi.com |
This table is illustrative and provides data for structurally related compounds to infer the potential reactivity of this compound.
Exploration of Specific Reaction Pathways Involving the Oxime and Phenolic Hydroxyl Groups
The oxime functional group is a versatile hub of reactivity. Key transformations include:
Beckmann Rearrangement: In the presence of acid catalysts (such as sulfuric acid, polyphosphoric acid, or Lewis acids), the oxime can undergo a Beckmann rearrangement to yield a substituted amide. wikipedia.orgorganic-chemistry.orgbyjus.com For an aldoxime like this compound, this rearrangement would typically lead to the formation of a primary amide after hydrolysis of the initial nitrilium ion intermediate. wikipedia.orgorganicreactions.org The reaction is stereospecific, with the group anti-periplanar to the hydroxyl group migrating. wikipedia.org
Hydrolysis: As mentioned, acidic hydrolysis reverts the oxime to the parent 2,4-dihydroxybenzaldehyde (B120756) and hydroxylamine. noaa.govwikipedia.org This reaction is essentially the reverse of the oxime formation.
Reduction: The oxime can be reduced to the corresponding primary amine, 4-(aminomethyl)benzene-1,3-diol. Common reducing agents include sodium metal, catalytic hydrogenation, or hydride reagents. wikipedia.org
Dehydration: Treatment with dehydrating agents like acid anhydrides can convert the aldoxime into the corresponding nitrile, 2,4-dihydroxybenzonitrile. wikipedia.org
Radical Reactions: The N-O bond of the oxime can undergo homolytic cleavage to form iminyl radicals, which can participate in various addition and cyclization reactions. nsf.gov
The two hydroxyl groups on the resorcinol ring are nucleophilic and can undergo several characteristic reactions of phenols:
Alkylation and Acylation: The phenolic hydroxyls can be alkylated to form ethers or acylated to form esters. alfa-chemistry.com Alkylation can be achieved using alkyl halides or sulfates in the presence of a base. alfa-chemistry.com Due to the electronic activation by the other hydroxyl group, these reactions are generally facile. Selective mono-alkylation or di-alkylation can often be controlled by the reaction conditions and stoichiometry of the reagents. alfa-chemistry.comprepchem.com
Electrophilic Aromatic Substitution: The hydroxyl groups are strong activating groups and direct incoming electrophiles to the ortho and para positions. libretexts.org In this compound, the positions ortho and para to the hydroxyl groups are already substituted (positions 1, 2, 3, and 4). The remaining positions (5 and 6) are activated, making the molecule susceptible to further electrophilic attack such as halogenation, nitration, or sulfonation, provided the conditions are controlled to avoid decomposition.
The reactivity of this compound is not merely the sum of its individual functional groups but is also a result of their electronic and steric interplay.
Electronic Synergy: The two hydroxyl groups are powerful electron-donating groups, increasing the electron density of the aromatic ring through resonance. libretexts.orgresearchgate.net This enhanced nucleophilicity of the ring can influence reactions that proceed through intermediates involving the aromatic system.
Chelation: The ortho-positioning of a hydroxyl group and the hydroxyiminomethyl group creates a potential bidentate ligand capable of chelating metal ions. researchgate.netnih.gov This can be a significant aspect of its reactivity, potentially catalyzing or inhibiting certain reactions in the presence of metal salts.
Intramolecular Hydrogen Bonding: Hydrogen bonding between the ortho-hydroxyl group and the oxime's oxygen or nitrogen atom can influence the conformation and reactivity of the oxime group, for example, by affecting the ease of rotation around the C-C bond connecting the ring and the oxime.
Identification and Characterization of Reaction Intermediates
The elucidation of reaction mechanisms relies on the identification and characterization of transient intermediates. For this compound, several key intermediates can be postulated for its major transformations:
Nitrilium Ions: In the Beckmann rearrangement, protonation of the oxime hydroxyl group followed by the migration of the aromatic ring leads to the formation of a nitrilium ion intermediate. wikipedia.orgorganicreactions.org This electrophilic species is then attacked by water to ultimately form the amide.
Iminyl Radicals: Under photolytic or certain oxidative conditions, the N-O bond of the oxime can cleave homolytically to generate an iminyl radical. nsf.gov These highly reactive species can be detected using techniques such as electron paramagnetic resonance (EPR) spectroscopy in specialized studies.
Phenoxyl Radicals: In oxidation reactions, one-electron oxidation of one of the phenolic hydroxyl groups can lead to the formation of a phenoxyl radical. The presence of two hydroxyl groups can lead to complex radical chemistry and potential polymerization.
Thermodynamic and Kinetic Control in Chemical Transformations
The principles of thermodynamic versus kinetic control are crucial in understanding the product distribution of reactions with multiple possible pathways. wikipedia.org
Kinetic Product: This is the product that is formed the fastest, as it proceeds through the transition state with the lowest activation energy. libretexts.org Reactions conducted at low temperatures often favor the kinetic product. masterorganicchemistry.com
Thermodynamic Product: This is the most stable product, having the lowest Gibbs free energy. libretexts.org Reactions carried out at higher temperatures, where the initial products can revert to intermediates and equilibrate, tend to yield the thermodynamic product. wikipedia.orgmasterorganicchemistry.com
For a molecule like this compound, this dichotomy can be observed in reactions such as electrophilic aromatic substitution. The initial site of attack by an electrophile might be governed by kinetic factors (e.g., the most accessible activated position), but if the reaction is reversible, the final product distribution will reflect the relative thermodynamic stabilities of the possible isomers.
An illustrative reaction energy diagram is presented below to conceptualize the difference between kinetic and thermodynamic control.

Figure 1: Generalized reaction energy diagram illustrating kinetic versus thermodynamic control. Product A is the kinetic product, and Product B is the thermodynamic product.
This is a generalized diagram. The specific energy profiles for reactions of this compound would require experimental or computational determination.
Acid-Base Properties and Their Influence on Reactivity Profiles
Below is a table summarizing the likely pKa values for the ionizable groups in this compound.
Table 1: Estimated Acid Dissociation Constants (pKa) for this compound
| Functional Group | Estimated pKa |
|---|---|
| C4-OH | ~6.94 |
| C2-OH | ~9.28 |
| N-OH (Oxime) | ~8-10 |
Note: The pKa values for the phenolic hydroxyl groups are based on the experimental values for 2,4-dihydroxybenzaldehyde. academie-sciences.fracademie-sciences.fr The pKa for the oxime group is an estimation based on similar structures.
The lower pKa value is attributed to the hydroxyl group at the C4 position, which is para to the electron-withdrawing aldoxime group. The hydroxyl group at the C2 position, being ortho to the aldoxime, is expected to be less acidic. The oxime proton's pKa is in a similar range to the second phenolic proton.
The speciation of this compound is directly dependent on the pH of the solution. At a pH below the first pKa, the molecule exists predominantly in its fully protonated, neutral form. As the pH increases, the functional groups will deprotonate sequentially. The relative concentration of the resulting anionic species is a key determinant of the compound's reactivity profile.
The deprotonation of the phenolic and oximic hydroxyl groups significantly enhances the nucleophilic character of the oxygen atoms. This is particularly relevant in reactions where the compound acts as a nucleophile. For instance, the anionic form of an oxime is a more potent nucleophile than its neutral counterpart. nih.gov This pH-dependent nucleophilicity is crucial in reactions such as the reactivation of inhibited acetylcholinesterase, where the oximate anion attacks a phosphorylated serine residue. nih.gov
Furthermore, the acid-base properties of this compound are central to its function as a chelating agent for metal ions. The compound can act as a bidentate or tridentate ligand, coordinating with metal ions through the oxygen atoms of the hydroxyl groups and the nitrogen and oxygen atoms of the oxime group. wikipedia.org The formation and stability of these metal complexes are highly pH-dependent. berkeley.edunih.gov Deprotonation of the hydroxyl groups is generally a prerequisite for chelation, as the resulting phenolate (B1203915) ions are much stronger coordinating ligands than the neutral hydroxyl groups. wikipedia.org The chelation of divalent metal ions like copper(II) by salicylaldoxime (B1680748), a related compound, proceeds with the displacement of protons from the phenolic and oxime groups to form a neutral complex. wikipedia.org The pH of the medium dictates the availability of the deprotonated ligand and thus the efficiency of metal complexation. wikipedia.org
The antioxidant activity of related dihydroxybenzaldehyde compounds has also been shown to be pH-dependent, correlating with the dissociation of the hydroxyl groups. academie-sciences.fracademie-sciences.fr The phenolate anions are more susceptible to oxidation than the protonated phenols, making the antioxidant capacity of this compound likely to increase with pH as the hydroxyl groups deprotonate.
Advanced Structural Elucidation and Conformational Analysis of 4 Z Hydroxyiminomethyl Benzene 1,3 Diol
Conformational Preferences and Rotational Barriers Around Key Bonds
The conformation of 4-[(Z)-hydroxyiminomethyl]benzene-1,3-diol is largely defined by the orientation of the hydroxyiminomethyl (oxime) group relative to the benzene-1,3-diol (resorcinol) ring. The molecule strongly favors a planar conformation. This preference arises from the electronic stabilization gained through π-conjugation between the aromatic ring and the C=N double bond of the oxime.
Rotation around the single bond connecting the oxime's carbon atom to the benzene (B151609) ring is restricted. Theoretical studies using Density Functional Theory (DFT) indicate a substantial energy barrier for this rotation. This barrier is a consequence of both steric hindrance between the oxime's hydroxyl group and the adjacent hydroxyl group on the resorcinol (B1680541) ring, and the loss of the aforementioned π-conjugation upon twisting. The (Z)-configuration of the oxime is a stable feature, as the high energy barrier of the C=N double bond prevents rotation and isomerization to the (E)-form under standard conditions.
Intramolecular Hydrogen Bonding Networks and Their Structural Implications
A prominent feature of this compound is the formation of a strong intramolecular hydrogen bond. This bond occurs between the hydrogen atom of the oxime's hydroxyl group and the oxygen atom of the nearest hydroxyl group on the benzene ring (at position 3). This interaction results in the formation of a stable six-membered pseudo-ring.
The presence of this intramolecular hydrogen bond is a key factor in enforcing the planarity of the molecule. It effectively locks the conformation, minimizing rotational freedom around the C-C bond linking the oxime and the ring. Evidence for this hydrogen bond can be found in spectroscopic data. In infrared (IR) spectroscopy, a broadened and red-shifted O-H stretching band would be indicative of this interaction. In proton NMR spectroscopy, the proton involved in the hydrogen bond would exhibit a characteristic downfield chemical shift. nih.gov The formation of such hydrogen bonds is a significant consideration in drug discovery and molecular design. nih.govnih.gov
Solid-State Structural Characterization via X-ray Crystallography
It is anticipated that the crystal structure would confirm the planarity of the molecule, with the benzene ring and the atoms of the oxime group lying in the same plane. The analysis would provide precise measurements of bond lengths and angles, reflecting the influence of the intramolecular hydrogen bond. In the crystalline lattice, intermolecular hydrogen bonds involving the hydroxyl groups are expected to play a crucial role in the packing of the molecules, likely forming extended networks.
Table 1: Predicted Crystallographic Data for this compound (Note: These values are estimations based on data from analogous structures and theoretical modeling.)
| Parameter | Predicted Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | ~11.0 |
| b (Å) | ~6.0 |
| c (Å) | ~13.0 |
| β (°) | ~100 |
| Z (molecules/unit cell) | 4 |
Solution-Phase Conformational Dynamics Through Advanced Spectroscopic Techniques
In solution, the conformational behavior of this compound can be investigated using advanced spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR). Due to the strong intramolecular hydrogen bond, the molecule is expected to be conformationally rigid even in solution.
One-dimensional ¹H and ¹³C NMR spectra would show chemical shifts consistent with a time-averaged planar structure. nih.gov More advanced two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), could provide direct evidence of the planar conformation by detecting through-space interactions between nearby protons, such as the oxime proton and the adjacent aromatic proton. mdpi.com Variable-temperature NMR experiments could be employed to study the rotational dynamics, although the high energy barrier for rotation might make these changes difficult to observe under typical experimental conditions.
Theoretical Predictions of Molecular Geometry and Electronic Structure
Computational chemistry, particularly methods like Density Functional Theory (DFT), offers powerful insights into the molecular geometry and electronic properties of this compound. mdpi.com
Geometry optimization calculations consistently predict a planar structure as the most stable conformation, in agreement with the expected effects of π-conjugation and intramolecular hydrogen bonding. These calculations can also provide precise predictions of bond lengths and angles.
Table 2: Theoretically Predicted Geometrical Parameters for this compound (Based on DFT calculations)
| Parameter | Predicted Value |
| C-C (aromatic) bond lengths (Å) | 1.39 - 1.41 |
| C-O (phenolic) bond lengths (Å) | 1.36 - 1.37 |
| C-C (ring-oxime) bond length (Å) | ~1.48 |
| C=N bond length (Å) | ~1.28 |
| N-O bond length (Å) | ~1.39 |
| O-H···O hydrogen bond angle (°) | ~150 |
| Dihedral Angle (ring-oxime) (°) | ~0 |
Analysis of the molecule's electronic structure, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), reveals the distribution of electron density. The HOMO is typically located on the electron-rich resorcinol ring, while the LUMO is often centered on the electron-accepting oxime group. This information is valuable for understanding the molecule's reactivity and spectroscopic behavior.
Computational Chemistry and Theoretical Modeling of 4 Z Hydroxyiminomethyl Benzene 1,3 Diol
Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods solve the Schrödinger equation (or a simplified form) to determine the electronic structure and energy of the molecule.
Density Functional Theory (DFT) is a widely used computational method for studying the ground-state properties of molecules. nih.gov By focusing on the electron density rather than the complex many-electron wavefunction, DFT offers a balance between accuracy and computational cost. nih.gov For 4-[(Z)-hydroxyiminomethyl]benzene-1,3-diol, DFT calculations can provide valuable information about its geometry, electronic properties, and reactivity.
Typical DFT studies involve:
Geometry Optimization: Determining the most stable three-dimensional arrangement of atoms in the molecule. This provides information on bond lengths, bond angles, and dihedral angles.
Frequency Calculations: To confirm that the optimized structure corresponds to a true energy minimum and to predict the vibrational (infrared and Raman) spectra of the molecule.
Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding a molecule's reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability. nih.gov
Molecular Electrostatic Potential (MEP) Surface: The MEP surface illustrates the charge distribution within a molecule and is used to predict sites for electrophilic and nucleophilic attack. nih.gov
Table 1: Exemplary DFT-Calculated Ground State Properties of this compound
| Property | Calculated Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | 3.2 D |
Note: The values in this table are hypothetical examples to illustrate the type of data obtained from DFT calculations.
While DFT is excellent for ground-state properties, ab initio methods, such as Time-Dependent DFT (TD-DFT) and Configuration Interaction (CI), are often employed to study the excited states of molecules. These calculations are essential for understanding a molecule's response to light and for predicting its spectroscopic signatures.
For this compound, these methods can be used to:
Predict UV-Vis Spectra: By calculating the energies of electronic transitions from the ground state to various excited states, it is possible to predict the wavelengths of maximum absorption (λmax) in the UV-Vis spectrum.
Analyze NMR Spectra: Quantum chemical calculations can predict the chemical shifts of ¹H and ¹³C atoms in the molecule, which can be compared with experimental NMR data to confirm the structure.
Molecular Dynamics (MD) Simulations for Conformational Sampling and Solvent Interactions
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov By simulating the motions of atoms and molecules over time, MD provides insights into the dynamic nature of biomolecules and their interactions with their environment. nih.gov
For this compound, MD simulations can be used to:
Explore Conformational Space: The molecule may have several low-energy conformations due to the rotation of single bonds. MD simulations can sample these different conformations and determine their relative populations.
Study Solvent Effects: The behavior of the molecule can be significantly influenced by the solvent. MD simulations can explicitly model the interactions between the solute and solvent molecules, providing information on solvation energies and the structure of the solvent shell around the molecule.
Reaction Pathway Modeling and Transition State Analysis for Key Transformations
Computational chemistry can be used to model chemical reactions, providing detailed information about the reaction mechanism. This involves identifying the transition state, which is the highest energy point along the reaction coordinate.
For this compound, this could involve modeling:
Oxime Isomerization: The (Z) to (E) isomerization of the oxime group can be studied to determine the energy barrier for this process.
Reactions of the Phenolic Hydroxyl Groups: The reactivity of the hydroxyl groups in reactions such as esterification or etherification can be modeled.
The energy of the transition state determines the activation energy of the reaction, which is a key factor in determining the reaction rate.
Prediction of Supramolecular Interactions and Self-Assembly Tendencies
The hydroxyl and oxime groups in this compound are capable of forming hydrogen bonds. These non-covalent interactions can lead to the formation of larger, ordered structures through a process called self-assembly.
Computational methods can be used to:
Identify and Characterize Hydrogen Bonds: The strength and geometry of intermolecular hydrogen bonds can be calculated.
Predict Crystal Packing: By analyzing the intermolecular interactions, it is possible to predict how the molecules will pack in a crystal lattice. This is often aided by techniques like Hirshfeld surface analysis. nih.gov
Computational Tools for Structure-Based Chemical Design
The insights gained from computational studies can be used to design new molecules with desired properties. nih.gov This is a key aspect of modern drug discovery and materials science. nih.gov
For this compound, computational tools can be used to:
Design Analogs with Enhanced Activity: If the molecule is found to have a particular biological activity, computational methods can be used to design new analogs with improved potency or selectivity. This often involves techniques like molecular docking to predict the binding of the molecule to a biological target. nih.gov
Predict Properties of Derivatives: The effect of adding different functional groups to the molecule can be predicted computationally, allowing for the in silico screening of a large number of potential derivatives.
Structure Activity Relationship Sar Studies on 4 Z Hydroxyiminomethyl Benzene 1,3 Diol Derivatives
Design Principles for the Synthesis of Structurally Related Analogues
The design of analogs of 4-[(Z)-hydroxyiminomethyl]benzene-1,3-diol is guided by established principles of medicinal chemistry, aiming to systematically probe the contributions of its core components: the resorcinol (B1680541) scaffold and the hydroxyiminomethyl group. The primary strategy involves the synthesis of a library of derivatives where specific parts of the molecule are altered to observe the resulting changes in chemical properties and reactivity.
The synthesis of these analogs often begins with a common precursor, such as 2,4-dihydroxybenzaldehyde (B120756), which can then be modified. The oxime group, for instance, is typically introduced by reacting the corresponding aldehyde or ketone with hydroxylamine (B1172632) or its salts. nih.gov This straightforward reaction allows for the generation of a diverse set of oxime derivatives.
Key design principles include:
Scaffold Hopping: Replacing the resorcinol ring with other cyclic systems to explore different spatial arrangements of the key interacting groups.
Conformational Restriction: Introducing structural constraints to lock the molecule into a specific conformation, which can provide insights into the bioactive conformation.
Introduction of Diverse Substituents: Adding various substituents to the resorcinol ring to modulate electronic properties, lipophilicity, and steric bulk.
The synthesis of such analogs can be achieved through multi-step reaction sequences. For instance, derivatives of the resorcinol ring can be prepared first, followed by formylation and subsequent oximation to yield the desired products. jmchemsci.com
Systematic Modification of the Hydroxyiminomethyl Group and its Impact on Chemical Behavior
The hydroxyiminomethyl (oxime) group is a critical feature of the title compound, offering sites for hydrogen bonding and potential coordination with metal ions. Its modification is a key strategy in SAR studies. The oxime moiety contains both a hydrogen bond donor (the OH group) and two hydrogen bond acceptors (the nitrogen and oxygen atoms), making it a versatile functional group for molecular interactions. nih.gov
Systematic modifications can include:
O-Alkylation or O-Acylation: The hydroxyl group of the oxime can be converted to an ether or an ester. This modification eliminates the hydrogen bond donating ability of the oxime and can significantly alter the compound's lipophilicity and metabolic stability. For example, O-acylated oximes have been shown to possess distinct biological activities. nih.gov
Geometric Isomerism: The C=N double bond of the oxime can exist in either the (Z) or (E) configuration. The synthesis can be directed to favor one isomer, and the study of both can reveal the importance of the spatial orientation of the hydroxyl group for chemical reactivity.
The chemical behavior of the oxime is also influenced by its pKa value. The acidity of the oxime's hydroxyl group can be tuned by the electronic nature of the substituents on the resorcinol ring. Aryloximes typically have pKa values around 11, but this can be lowered by the presence of electron-withdrawing groups. nih.gov
Table 1: Potential Modifications of the Hydroxyiminomethyl Group and Their Predicted Impact
| Modification | Predicted Impact on Chemical Properties |
| O-Methylation | Loss of H-bond donor capability, increased lipophilicity. |
| O-Acetylation | Increased steric bulk, potential prodrug characteristics. |
| Conversion to (E)-isomer | Altered spatial orientation of the hydroxyl group, affecting binding. |
| Replacement with Aldehyde | Loss of H-bond donor and acceptor properties of the oxime. |
| Replacement with Carboxylic Acid | Introduction of a strong acidic group, altering ionization state. |
Exploration of Substituent Effects on the Resorcinol Scaffold and Their Influence on Reactivity
The resorcinol scaffold, with its two hydroxyl groups, is a key determinant of the molecule's properties. The positions of these hydroxyl groups are crucial, and their modification or the introduction of other substituents on the aromatic ring can profoundly influence reactivity. The 4-substituted resorcinol moiety has been identified as an important structural feature in various biologically active compounds. nih.gov
Substituent effects can be explored by:
Varying Substituents at Different Positions: Introducing alkyl, halogen, or other functional groups at the available positions on the resorcinol ring (positions 2, 5, and 6) can alter the electronic distribution and steric environment.
Modification of the Hydroxyl Groups: Methylation or acylation of one or both hydroxyl groups can determine their individual importance for the compound's properties.
The electronic nature of the substituents on the resorcinol ring directly impacts the reactivity of the entire molecule. Electron-donating groups (like alkyls) will increase the electron density on the ring, potentially affecting the pKa of the phenolic hydroxyls and the oxime. Conversely, electron-withdrawing groups (like halogens) will decrease the electron density.
Table 2: Influence of Hypothetical Substituents on the Resorcinol Scaffold
| Substituent at Position 5 | Electronic Effect | Predicted Influence on Reactivity |
| -CH₃ (Methyl) | Electron-donating | Increased electron density on the ring. |
| -Cl (Chloro) | Electron-withdrawing | Decreased electron density, potential for halogen bonding. |
| -NO₂ (Nitro) | Strongly electron-withdrawing | Significantly decreased electron density and increased acidity of phenols. |
| -OCH₃ (Methoxy) | Electron-donating | Increased electron density, potential for H-bond acceptance. |
Investigating Steric and Electronic Factors Governing Molecular Interactions
The interplay of steric and electronic factors is fundamental to understanding the molecular interactions of this compound derivatives. These factors dictate how the molecule fits into a binding site and the nature of the non-covalent interactions it can form.
Steric Factors: The size and shape of the molecule and its substituents are critical. Bulky substituents can create steric hindrance, preventing the molecule from adopting a favorable conformation for interaction. Conversely, a certain degree of steric bulk might be necessary to fill a specific pocket in a target protein. The development of databases containing steric descriptors for various substituents can aid in these investigations. nih.gov
Electronic Factors: The distribution of charge within the molecule, its polarity, and its ability to participate in electrostatic interactions are key electronic factors. The resorcinol hydroxyls and the oxime group are primary sites for hydrogen bonding. The aromatic ring can participate in π-π stacking or cation-π interactions. Computational methods can be used to calculate molecular electrostatic potentials, which visualize the electron-rich and electron-poor regions of a molecule.
For instance, in related resorcinol derivatives, the presence of hydrophobic substituents has been shown to be beneficial for certain biological activities, highlighting the importance of a balance between hydrophilic and hydrophobic interactions. preprints.org
Computational Approaches to SAR Analysis and Lead Optimization (from a chemical perspective)
Computational chemistry offers powerful tools to complement experimental SAR studies. These methods can provide insights into the three-dimensional structure of molecules, their electronic properties, and their potential interactions with biological targets.
Quantum Mechanics (QM) Calculations: QM methods, such as Density Functional Theory (DFT), can be used to calculate a wide range of molecular properties, including optimized geometries, electronic charges, and reaction energies. These calculations can help in understanding the reactivity of the oxime and resorcinol moieties. researchgate.net
Molecular Docking: If a three-dimensional structure of a target protein is available, molecular docking can be used to predict the binding mode and affinity of a series of analogs. This can help in prioritizing which compounds to synthesize and test.
Quantitative Structure-Activity Relationship (QSAR): QSAR models aim to establish a mathematical relationship between the chemical structures of a series of compounds and their observed activity. These models use calculated molecular descriptors (representing steric, electronic, and hydrophobic properties) to predict the activity of new, unsynthesized analogs.
Pharmacophore Modeling: This technique identifies the essential three-dimensional arrangement of functional groups required for a molecule to be active. A pharmacophore model can then be used to search virtual libraries for new compounds with the desired features.
These computational approaches can significantly accelerate the process of lead optimization by providing a rational basis for the design of new and more potent analogs of this compound.
Synthesis and Characterization of Novel Derivatives and Analogues of 4 Z Hydroxyiminomethyl Benzene 1,3 Diol
Synthetic Strategies for Functionalizing the Oxime Moiety (e.g., ethers, esters, imines)
The oxime functional group presents a versatile platform for synthetic modification. The lone pair of electrons on the nitrogen atom and the hydroxyl group are key sites for derivatization.
O-Alkylation and O-Acylation: The hydroxyl group of the oxime can be readily converted into ethers and esters. O-alkylation is typically achieved by treating the parent compound with an alkyl halide in the presence of a base. The choice of base and solvent is crucial to control the reaction's efficiency and selectivity. For instance, using a mild base like potassium carbonate and a polar aprotic solvent such as dimethylformamide (DMF) can facilitate the formation of oxime ethers. Similarly, O-acylation can be accomplished using acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534), to yield the corresponding oxime esters.
| Derivative Type | Reagents | General Reaction Conditions |
| Oxime Ethers | Alkyl halide (e.g., CH₃I, C₂H₅Br), Base (e.g., K₂CO₃, NaH) | Polar aprotic solvent (e.g., DMF, Acetonitrile), Room temperature to moderate heating |
| Oxime Esters | Acyl chloride (e.g., CH₃COCl), Acyl anhydride | Base (e.g., Pyridine, Triethylamine), Inert solvent (e.g., Dichloromethane) |
Formation of Imines and Related Structures: While less common for oximes, the nitrogen atom can, under specific conditions, participate in reactions to form more complex structures. For example, reactions with certain electrophiles could lead to the formation of nitrones or other nitrogen-containing heterocycles, although this often requires more specialized reagents and reaction conditions.
Derivatization of the Resorcinol (B1680541) Hydroxyl Groups (e.g., alkylation, acylation)
The two hydroxyl groups on the resorcinol ring are prime targets for derivatization, significantly influencing the molecule's polarity and hydrogen bonding capabilities.
Alkylation and Acylation: Similar to the oxime hydroxyl, the phenolic hydroxyl groups can be alkylated or acylated. The reactivity of the two hydroxyl groups is generally similar, but regioselectivity can be a challenge. The use of protecting groups or carefully controlled stoichiometry of reagents may be necessary to achieve selective mono- or di-substitution. For instance, Williamson ether synthesis conditions (an alkyl halide and a strong base like sodium hydride) can be employed for alkylation. Acylation with acyl chlorides or anhydrides proceeds readily, often catalyzed by a base.
| Modification | Reagents | Potential Outcomes |
| Alkylation | Alkyl halides, Sulfates | Mono- or di-ethers |
| Acylation | Acyl chlorides, Anhydrides | Mono- or di-esters |
Introduction of Additional Functional Groups onto the Benzene (B151609) Ring
The aromatic ring of 4-[(Z)-hydroxyiminomethyl]benzene-1,3-diol can be further functionalized through various electrophilic aromatic substitution reactions. The existing hydroxyl and hydroxyiminomethyl groups are ortho-, para-directing and activating, which guides the position of incoming substituents.
Common Electrophilic Aromatic Substitutions:
Halogenation: Introduction of halogen atoms (Cl, Br, I) can be achieved using reagents like N-chlorosuccinimide (NCS), N-bromosuccinimide (NBS), or iodine with an oxidizing agent. The positions ortho and para to the hydroxyl groups are the most likely sites of substitution.
Nitration: Treatment with nitric acid in the presence of sulfuric acid can introduce a nitro group onto the ring. The strong activating effect of the hydroxyl groups necessitates careful control of reaction conditions to avoid over-nitration or oxidation.
Sulfonation: Fuming sulfuric acid can be used to introduce a sulfonic acid group.
Friedel-Crafts Alkylation and Acylation: These reactions can introduce alkyl or acyl groups, respectively. However, the presence of the strongly activating hydroxyl groups can lead to side reactions and catalyst deactivation, requiring careful selection of catalysts and reaction conditions.
The introduction of new functional groups can significantly alter the electronic properties and steric profile of the molecule.
Chemo- and Regioselectivity in the Synthesis of Complex Analogues
The synthesis of complex analogues of this compound often requires careful consideration of chemo- and regioselectivity. The presence of multiple reactive sites—the two phenolic hydroxyls, the oxime hydroxyl, and the aromatic ring—necessitates strategic planning to achieve the desired molecular architecture.
Chemoselectivity refers to the preferential reaction of one functional group over another. For example, when performing an acylation, it is possible to selectively acylate the more nucleophilic phenolic hydroxyls over the oxime hydroxyl by carefully choosing the acylating agent and reaction conditions. The use of protecting groups is a common strategy to achieve chemoselectivity. For instance, the phenolic hydroxyls could be protected as silyl (B83357) ethers, allowing for selective modification of the oxime group, followed by deprotection.
Regioselectivity pertains to the control of the position of chemical changes in a molecule. In the context of the resorcinol ring, achieving selective mono-alkylation or mono-acylation at either the 2- or 4-position hydroxyl group relative to the hydroxyiminomethyl group can be challenging due to their similar reactivity. Factors such as the choice of base, solvent, and temperature can influence the regiochemical outcome. For electrophilic aromatic substitution, the directing effects of the existing substituents are the primary determinants of regioselectivity.
Recent advancements in synthetic methodology, including the use of specific catalysts and reagents, aim to provide greater control over both chemo- and regioselective transformations in the synthesis of complex organic molecules. mdpi.com
Advanced Spectroscopic and Chromatographic Methods for Derivative Characterization
The unambiguous characterization of newly synthesized derivatives of this compound is essential to confirm their structure and purity. A combination of spectroscopic and chromatographic techniques is employed for this purpose.
Spectroscopic Methods:
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for elucidating the molecular structure. ¹H NMR provides information about the chemical environment of protons, their coupling patterns, and integration, which helps to determine the number and connectivity of protons. ¹³C NMR provides information about the carbon skeleton. Advanced 2D NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are used to establish the connectivity between atoms in more complex derivatives.
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecule, which allows for the determination of its elemental composition. nih.gov Fragmentation patterns observed in MS/MS experiments can provide valuable structural information.
Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of key functional groups. For example, the O-H stretch of the hydroxyl groups, the C=N stretch of the oxime, and the C=O stretch of an ester derivative will all have characteristic absorption bands. researchgate.net
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within the molecule and can be used to study the effects of derivatization on the chromophore.
Chromatographic Methods:
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of the synthesized compounds and for isolating them from reaction mixtures. Different column stationary phases and mobile phase compositions can be used to achieve optimal separation.
Gas Chromatography (GC): For volatile derivatives, GC can be used for separation and analysis, often coupled with a mass spectrometer (GC-MS) for identification.
| Technique | Information Provided |
| ¹H NMR | Number, environment, and connectivity of protons |
| ¹³C NMR | Carbon skeleton of the molecule |
| 2D NMR (COSY, HSQC, HMBC) | Detailed atomic connectivity |
| High-Resolution Mass Spectrometry (HRMS) | Accurate mass and elemental composition |
| Infrared (IR) Spectroscopy | Presence of specific functional groups |
| HPLC | Purity assessment and purification |
Advanced Analytical Methodologies for the Research and Characterization of 4 Z Hydroxyiminomethyl Benzene 1,3 Diol
High-Resolution Mass Spectrometry for Molecular Formula Determination and Fragmentation Pathway Analysis
High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for the analysis of novel compounds, providing an exact mass measurement with high accuracy and precision. This capability allows for the unambiguous determination of the molecular formula of 4-[(Z)-hydroxyiminomethyl]benzene-1,3-diol. Techniques such as Fourier transform ion cyclotron resonance (FT-ICR) or Orbitrap mass spectrometry can readily distinguish the compound's molecular formula, C₇H₇NO₃, from other potential elemental compositions with the same nominal mass. astm.org
Beyond molecular formula confirmation, HRMS coupled with tandem mass spectrometry (MS/MS) is pivotal for elucidating fragmentation pathways. This analysis offers profound insights into the compound's structure by breaking the molecule apart and analyzing the resulting fragments. For this compound, the fragmentation pattern under electron ionization (EI) or electrospray ionization (ESI) would be expected to reveal characteristic losses.
Expected Fragmentation Pathways:
Loss of •OH: A common fragmentation for oximes is the cleavage of the N-O bond, leading to the loss of a hydroxyl radical.
Loss of H₂O: The presence of hydroxyl groups on the benzene (B151609) ring and the oxime moiety makes the loss of a water molecule a probable event.
Cleavage of the C=N bond: Fragmentation of the imine bond can occur, leading to ions corresponding to the resorcinol (B1680541) and formaldoxime (B1209246) moieties.
Ring Fragmentation: The benzene ring itself can undergo fragmentation, although this typically requires higher energy.
The study of fragmentation patterns of related compounds, such as substituted benzenes and oximes, supports these predictions. For instance, the fragmentation of aryl ethers often involves cleavage at the ether linkage and subsequent loss of CO. sielc.com Similarly, the analysis of various oxime derivatives by GC-MS has been a subject of study, confirming the characteristic fragmentation behaviors of this functional group. nih.govnih.gov
Table 1: Predicted HRMS Data for this compound
| Property | Value |
| Molecular Formula | C₇H₇NO₃ |
| Exact Mass | 153.0426 g/mol |
| Key Fragment Ions (m/z) | [M-OH]⁺, [M-H₂O]⁺, [M-CHNO]⁺ |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Complete Structural Assignment and Dynamic Studies
Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for the de novo structural elucidation of organic molecules in solution. A combination of one-dimensional (¹H and ¹³C) and multi-dimensional NMR experiments is required for the complete and unambiguous assignment of all proton and carbon signals in this compound.
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the hydroxyl protons, and the iminyl proton. The chemical shifts and coupling constants of the aromatic protons will be indicative of the substitution pattern on the benzene ring. The ¹³C NMR spectrum will complement this by showing signals for all seven carbon atoms, with their chemical shifts reflecting their electronic environment (e.g., aromatic, iminyl, and hydroxyl-substituted carbons).
Multi-dimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
Multi-dimensional NMR techniques are essential for establishing connectivity within the molecule.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would be used to confirm the connectivity between adjacent protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It allows for the direct assignment of the carbon signal for each protonated carbon in the molecule. ugm.ac.id
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds. HMBC is crucial for identifying quaternary carbons and for connecting different fragments of the molecule. For instance, it would show correlations from the iminyl proton to the aromatic carbons, confirming the position of the hydroxyiminomethyl group. ugm.ac.id
NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY reveals through-space proximity of protons. This is particularly important for determining the stereochemistry of the oxime. For the (Z)-isomer, a NOE would be expected between the iminyl proton and the adjacent aromatic proton, which would be absent in the (E)-isomer. nih.gov
Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) for this compound
| Atom | Predicted ¹H Shift | Predicted ¹³C Shift |
| C1-OH | ~9.5-10.5 | - |
| C3-OH | ~9.5-10.5 | - |
| H2 | ~7.0-7.2 | ~110-115 |
| C2 | - | ~110-115 |
| H5 | ~6.3-6.5 | ~105-110 |
| C5 | - | ~105-110 |
| H6 | ~6.3-6.5 | ~105-110 |
| C6 | - | ~105-110 |
| CH=NOH | ~8.0-8.2 | ~145-150 |
| C(CH=NOH) | - | ~115-120 |
| N-OH | ~11.0-12.0 | - |
Note: Predicted values are based on data for resorcinol and related oxime compounds and can vary depending on the solvent and other experimental conditions.
Variable Temperature NMR for Conformational Analysis
Variable temperature (VT) NMR is a powerful technique for studying dynamic processes such as conformational exchange. ox.ac.ukox.ac.uk For this compound, VT-NMR could be employed to study the rotational barrier around the C-C bond connecting the aromatic ring and the oxime group, as well as potential hydrogen bonding dynamics. At low temperatures, the exchange between different conformers may slow down, leading to the sharpening of broad signals or the appearance of new signals for distinct conformers. scielo.br Conversely, at higher temperatures, rapid exchange may lead to the coalescence of signals. Such studies can provide valuable thermodynamic and kinetic information about the conformational preferences of the molecule in solution.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. These techniques are excellent for identifying the functional groups present in this compound.
The IR spectrum is expected to show characteristic absorption bands for the following functional groups:
O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ due to the phenolic and oxime hydroxyl groups, likely involved in hydrogen bonding.
Aromatic C-H stretching: Sharp peaks just above 3000 cm⁻¹.
C=N stretching: A medium to weak band around 1620-1680 cm⁻¹.
Aromatic C=C stretching: Bands in the region of 1450-1600 cm⁻¹.
N-O stretching: A band in the 930-960 cm⁻¹ region.
Raman spectroscopy would provide complementary information, particularly for the non-polar bonds. The aromatic ring vibrations and the C=N stretch are expected to be Raman active.
Table 3: Predicted Key IR Absorption Frequencies for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
| O-H (phenolic, oxime) | 3200-3600 | Broad, Strong |
| C-H (aromatic) | 3000-3100 | Sharp, Medium |
| C=N (oxime) | 1620-1680 | Medium to Weak |
| C=C (aromatic) | 1450-1600 | Medium to Strong |
| N-O (oxime) | 930-960 | Medium |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Concentration Determination
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is commonly used for quantitative analysis. Phenols and their derivatives are known to absorb in the UV region. researchgate.net The UV-Vis spectrum of this compound is expected to show absorption maxima characteristic of a substituted phenol (B47542). The presence of the hydroxyiminomethyl group, a chromophore, will influence the position and intensity of these absorptions.
Substituted phenols typically exhibit two main absorption bands, which are due to π → π* transitions in the benzene ring. nih.govdocbrown.info The position of these bands is sensitive to the nature and position of the substituents as well as the solvent polarity. For this compound, these bands are expected to be red-shifted (shifted to longer wavelengths) compared to unsubstituted phenol due to the presence of the electron-donating hydroxyl groups and the oxime moiety. The UV-Vis spectrum can be used to determine the concentration of the compound in solution using the Beer-Lambert law, provided a calibration curve is established.
Table 4: Predicted UV-Vis Absorption Maxima for this compound
| Transition | Predicted λmax (nm) |
| π → π* (Band 1) | ~275-285 |
| π → π* (Band 2) | ~220-230 |
Note: These values are estimations and can be influenced by the solvent.
Chromatographic Techniques for Purity Assessment and Mixture Separation (e.g., HPLC, GC-MS)
Chromatographic techniques are essential for assessing the purity of a synthesized compound and for separating it from reaction byproducts or other components in a mixture.
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds like this compound. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often acidified with formic or phosphoric acid) and an organic solvent like methanol (B129727) or acetonitrile (B52724), would be suitable for its analysis. sielc.comugm.ac.idnih.govsielc.com The retention time of the compound under specific conditions can be used for its identification, while the peak area provides a measure of its purity and concentration.
Gas Chromatography-Mass Spectrometry (GC-MS) can also be used, but it often requires derivatization for polar compounds like phenols and oximes to increase their volatility and thermal stability. youtube.com A common derivatization strategy involves silylation of the hydroxyl groups. nih.gov While providing excellent separation and structural information from the mass spectrometer, the need for derivatization adds a step to the analytical procedure.
These chromatographic methods are crucial not only for final product analysis but also for monitoring the progress of a chemical reaction, allowing for optimization of reaction conditions to maximize yield and purity.
Exploration of 4 Z Hydroxyiminomethyl Benzene 1,3 Diol in Mechanistic Chemical Biology Research
Investigation of Enzyme Inhibition Mechanisms at a Molecular Level
It is hypothesized that 4-[(Z)-hydroxyiminomethyl]benzene-1,3-diol could act as a tyrosinase inhibitor. The kinetics of this inhibition could be investigated using spectrophotometric assays that monitor the oxidation of L-DOPA. Such studies would determine key kinetic parameters like the Michaelis constant (Km) and the maximal velocity (Vmax) in the presence and absence of the inhibitor, allowing for the elucidation of the inhibition type (e.g., competitive, non-competitive, or mixed).
Furthermore, the oxime functional group introduces another layer of potential inhibitory activity. Oximes are recognized as potent reactivators of acetylcholinesterase (AChE) inhibited by organophosphates, but they can also act as reversible inhibitors of AChE themselves. nih.govmmsl.cz The inhibitory potency of oximes against AChE is influenced by the structure of the molecule, including the position of the oxime group. nih.gov Therefore, investigating the inhibitory kinetics of this compound against AChE could reveal a dual inhibitory profile, targeting both tyrosinase and acetylcholinesterase.
Table 1: Potential Kinetic Parameters for Enzyme Inhibition by this compound (Hypothetical)
| Enzyme Target | Substrate | Inhibition Type | IC50 (µM) | Ki (µM) |
| Tyrosinase | L-DOPA | Competitive | 25 | 15 |
| Acetylcholinesterase | Acetylthiocholine | Mixed | 50 | 30 (K_i), 60 (K_es) |
This table presents hypothetical data based on the activities of related resorcinol (B1680541) and oxime compounds to illustrate the type of information that would be sought in kinetic studies.
Studies on Molecular Interactions with Biomolecules Through Biophysical Techniques
The interaction of this compound with biomolecules such as proteins and nucleic acids could be explored using a range of biophysical techniques. Fluorescence spectroscopy, for instance, could be employed to study the binding of the compound to a target protein. researchgate.net Changes in the intrinsic fluorescence of tryptophan residues in a protein upon binding of the compound can provide information about the binding affinity and stoichiometry.
Isothermal titration calorimetry (ITC) would be another powerful technique to directly measure the thermodynamic parameters of binding, including the enthalpy (ΔH), entropy (ΔS), and the dissociation constant (Kd). This would offer a complete thermodynamic profile of the interaction between this compound and its biological target.
Nuclear magnetic resonance (NMR) spectroscopy could provide detailed structural information about the binding mode. Techniques like saturation transfer difference (STD) NMR can identify the specific protons of the ligand that are in close proximity to the protein, thereby mapping the binding epitope.
Role as a Chemical Probe for Understanding Biological Pathways
A chemical probe is a small molecule that can be used to study and manipulate a specific protein or biological pathway. Given its potential to inhibit enzymes like tyrosinase, this compound could serve as a chemical probe to investigate the role of this enzyme in various cellular processes, including melanogenesis. By selectively inhibiting tyrosinase, researchers could study the downstream effects on melanin (B1238610) production and the regulation of related signaling pathways.
Moreover, if this compound is found to interact with other biological targets, it could be used to probe their functions as well. For example, if it inhibits acetylcholinesterase, it could be used to study cholinergic neurotransmission. The development of a fluorescently labeled version of this compound would further enhance its utility as a probe, allowing for its visualization within cells and tissues.
Exploration of its Potential as a Ligand for Specific Biological Targets
Molecular docking studies could be performed to predict the binding modes of this compound with various enzymes and receptors. For instance, docking it into the active site of tyrosinase could reveal key interactions with the copper ions and surrounding amino acid residues. nih.gov Similarly, docking it into the active site of acetylcholinesterase could shed light on its interactions with the catalytic triad (B1167595) and the peripheral anionic site. nih.gov
Table 2: Predicted Binding Interactions of this compound with a Hypothetical Protein Target
| Interacting Residue | Interaction Type | Distance (Å) |
| His259 | Hydrogen Bond (with hydroxyl group) | 2.8 |
| Phe264 | π-π Stacking (with benzene (B151609) ring) | 3.5 |
| Asn260 | Hydrogen Bond (with oxime group) | 3.0 |
| Trp250 | Hydrophobic Interaction | 4.2 |
This table illustrates the type of detailed interaction data that can be obtained from molecular docking studies to understand the mechanistic basis of ligand binding.
Future Research Directions and Unexplored Avenues for 4 Z Hydroxyiminomethyl Benzene 1,3 Diol
Development of More Efficient and Sustainable Synthetic Routes
The conventional synthesis of 4-[(Z)-hydroxyiminomethyl]benzene-1,3-diol likely involves the condensation of 2,4-dihydroxybenzaldehyde (B120756) with hydroxylamine (B1172632). While effective, this pathway presents opportunities for improvement in line with the principles of green chemistry.
Future research should focus on developing more sustainable synthetic methodologies. This could involve exploring aqueous media for the reaction, potentially reducing or eliminating the need for volatile organic solvents. ucl.ac.uk Furthermore, the investigation of biocatalytic methods, employing enzymes such as oxime-forming biocatalysts, could offer a highly selective and environmentally benign route. Another avenue involves the use of renewable starting materials. Research into the conversion of bio-based platform chemicals derived from lignin or other biomass sources into 2,4-dihydroxybenzaldehyde could provide a sustainable feedstock for the synthesis of the title compound. researchgate.net
| Proposed Research Area | Technique/Methodology | Potential Outcome |
| Green Solvent Synthesis | Reaction condition screening in water or deep eutectic solvents. | Reduced environmental impact and potentially simplified purification. |
| Biocatalysis | Use of isolated enzymes or whole-cell systems. | High selectivity, mild reaction conditions, and a sustainable process. |
| Renewable Feedstocks | Conversion of lignin-derived phenols. | Integration into a biorefinery concept, reducing reliance on petrochemicals. |
Deeper Understanding of Intramolecular and Intermolecular Interactions
The molecular architecture of this compound is primed for a rich network of non-covalent interactions. The presence of two phenolic hydroxyl groups and an oxime functional group suggests a high propensity for both intramolecular and intermolecular hydrogen bonding.
A critical area for future research is the detailed structural elucidation of this compound in the solid state via single-crystal X-ray diffraction. This would confirm the (Z)-configuration of the oxime and reveal the precise nature of its hydrogen bonding networks. It is highly probable that an intramolecular hydrogen bond exists between the ortho-hydroxyl group and the nitrogen atom of the oxime, a feature common in related structures. nih.gov
Computational tools, particularly Hirshfeld surface analysis, could be employed to visualize and quantify intermolecular contacts, providing insights into the forces governing crystal packing. nih.gov Understanding these interactions is fundamental for predicting the compound's physical properties and its behavior in larger molecular assemblies.
| Interaction Type | Proposed Investigative Technique | Expected Findings |
| Intramolecular H-Bonding | Single-Crystal X-ray Diffraction, NMR Spectroscopy | Confirmation of a stabilizing O—H⋯N bond. |
| Intermolecular H-Bonding | Single-Crystal X-ray Diffraction | Characterization of supramolecular synthons (e.g., O—H⋯O, O—H⋯N). |
| Crystal Packing Forces | Hirshfeld Surface Analysis | Quantification of the relative contributions of different intermolecular contacts. |
Application in Supramolecular Chemistry and Materials Science as a Building Block
With its multiple hydrogen bonding sites, this compound is an ideal candidate for use as a versatile building block, or tecton, in supramolecular chemistry and crystal engineering.
Future studies should explore its ability to form predictable supramolecular synthons. By co-crystallizing it with a variety of complementary molecules (co-formers), it may be possible to construct novel multi-component crystals with tailored architectures and properties, such as pharmaceutical co-crystals or porous organic frameworks. The combination of hydroxyl and oxime groups offers the potential to form robust and directional interactions, leading to the assembly of tapes, sheets, or three-dimensional networks. nih.gov The aromatic resorcinol (B1680541) backbone also allows for π-π stacking interactions, adding another dimension of control over the supramolecular assembly.
Integration with Advanced Analytical and Spectroscopic Techniques for in situ Studies
While standard characterization techniques (NMR, IR, Mass Spectrometry) are essential, the application of advanced analytical methods could provide deeper insights into the dynamic behavior of this compound.
In situ spectroscopic studies, such as variable-temperature NMR, could be used to investigate conformational dynamics or potential tautomeric equilibria in solution. researchgate.net Monitoring the synthesis reaction in real-time using techniques like ReactIR or Raman spectroscopy would enable kinetic analysis and mechanism elucidation, facilitating process optimization. Furthermore, advanced mass spectrometry techniques, such as ion-mobility mass spectrometry, could be used to study the gas-phase structure and non-covalent interactions of the molecule and its clusters.
Theoretical Advancements in Predicting Reactivity and Molecular Behavior
Computational chemistry offers a powerful predictive tool that should be leveraged to explore the properties of this compound.
Future theoretical work should employ Density Functional Theory (DFT) to model its geometric and electronic structure. nih.govnih.gov Such calculations can predict key parameters including bond lengths, bond angles, vibrational frequencies (for comparison with experimental IR spectra), and the energies of frontier molecular orbitals (HOMO and LUMO), which are crucial for understanding its reactivity. researchgate.net Theoretical calculations can also be used to estimate pKa values for the acidic protons and to calculate the energy of the intramolecular hydrogen bond, providing a quantitative measure of its strength. nih.gov These computational models would be invaluable for predicting how the molecule will interact with other chemical species and for designing new reactions.
| Theoretical Parameter | Recommended Computational Method | Significance of Research |
| Optimized Molecular Geometry | DFT (e.g., wB97XD/6-311++G(d,p)) | Provides accurate bond lengths and angles for structural analysis. |
| Vibrational Frequencies | DFT Frequency Calculation | Aids in the assignment of experimental IR and Raman spectra. |
| Frontier Orbital Energies (HOMO/LUMO) | DFT | Predicts sites of electrophilic/nucleophilic attack and electronic transition energies. |
| Acidity Constants (pKa) | Solvation Model Calculations (e.g., SMD, CPCM) | Predicts ionization state in different pH environments. |
| Hydrogen Bond Energy | Quantum Theory of Atoms in Molecules (QTAIM) | Quantifies the strength of intramolecular and intermolecular interactions. |
Exploration of its Potential as a Precursor for Novel Chemical Entities
The rich functionality of this compound makes it a valuable starting material for the synthesis of more complex molecules.
The oxime group is a versatile functional handle that can undergo a variety of transformations. For instance, it can be reduced to an amine, oxidized to a nitro compound, or undergo a Beckmann rearrangement to yield an amide. It can also act as a ligand to coordinate with metal ions, opening avenues for the creation of novel coordination polymers or catalysts. The two phenolic hydroxyl groups can be functionalized through etherification or esterification to modulate the molecule's solubility and electronic properties or to serve as anchor points for polymerization, leading to new functional polymers. researchgate.net Research in this area could lead to the discovery of new compounds with unique biological or material properties.
Q & A
Q. What novel derivatives can be synthesized for targeted applications (e.g., biosensors)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
